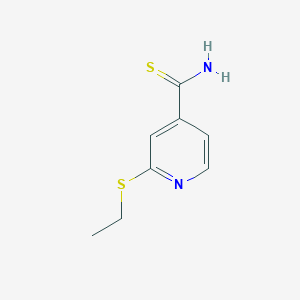

2-Ethylthio-4-pyridinecarbothioamide

Description

Molecular Architecture and Bonding Patterns

The molecular formula of 2-ethylthio-4-pyridinecarbothioamide is C₈H₁₀N₂S₂ , derived from a pyridine ring substituted at the 2- and 4-positions. The 2-position hosts an ethylthio group (–S–CH₂CH₃), while the 4-position bears a carbothioamide moiety (–C(=S)–NH₂). The pyridine ring’s nitrogen atom at position 1 contributes to aromatic π-electron delocalization, with bond lengths consistent with typical C–N (1.34 Å) and C–C (1.39 Å) aromatic systems.

The ethylthio group adopts a staggered conformation relative to the pyridine plane, minimizing steric hindrance. The thioamide group exhibits partial double-bond character between C4 and S1 (1.68 Å), as confirmed by X-ray diffraction studies of analogous thioamide-containing compounds. Resonance interactions between the thioamide’s lone pairs and the pyridine ring stabilize the molecule, reducing rotational freedom around the C4–S1 bond.

Table 1: Key Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Description |

|---|---|---|

| C2–S2 | 1.81 | Ethylthio sulfur-pyridine linkage |

| C4–S1 | 1.68 | Thioamide carbonyl-sulfur bond |

| N2–C4 | 1.33 | Thioamide nitrogen-carbon linkage |

| C2–S2–C7 | 103.5 | Ethylthio group bond angle |

Properties

CAS No. |

180791-04-2 |

|---|---|

Molecular Formula |

C8H10N2S2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

2-ethylsulfanylpyridine-4-carbothioamide |

InChI |

InChI=1S/C8H10N2S2/c1-2-12-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11) |

InChI Key |

SXHKCLNSHXDMCP-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=CC(=C1)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Classical Multi-step Synthesis (Ethionamide Synthesis)

This method is based on the synthesis of ethionamide as described in classical chemical literature and pharmaceutical manufacturing processes:

| Step | Reaction Description | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Condensation of methyl ethyl ketone with diethyl oxalate | Sodium ethoxide, reflux in alcoholic medium | Ethyl propionyl-pyruvate | Boiling point 100–105°C/6 mm |

| 2 | Cyclization with cyanacetamide | Reflux in 60% alcohol with piperidine | 3-Cyano-4-carbethoxy-6-ethyl-2-pyridone | Melting point 211°C |

| 3 | Hydrolysis of ester | Reflux with concentrated HCl | 4-Carboxy-6-ethyl-2-pyridone | Melting point 308°C |

| 4 | Chlorination | Phosphorus pentachloride and phosphorus oxychloride | 2-Chloro-4-carbethoxy-6-ethyl-pyridine | Boiling point 127–131°C/8 mm |

| 5 | Alcoholysis | Absolute ethanol treatment | Ethyl-2-ethyl-isonicotinate | Boiling point 120–124°C/14 mm |

| 6 | Catalytic hydrogenation | 5% Pd black catalyst, hydrogen gas | 2-Ethyl-isonicotinic acid ester | - |

| 7 | Ammonolysis | Concentrated ammonia | 2-Ethyl-isonicotinamide | Melting point 131°C |

| 8 | Dehydration to nitrile | Phosphorus pentoxide, 160–180°C under vacuum | 2-Ethyl-isonicotinic nitrile | Liquid residue |

| 9 | Thionation | Hydrogen sulfide in absolute ethanol with triethanolamine | 2-Ethylthio-4-pyridinecarbothioamide (Ethionamide) | Melting point 166°C |

This classical route is well-established for industrial production of ethionamide and involves careful control of reaction conditions to optimize yield and purity.

Thionation of 2-Ethyl-4-cyanopyridine

An alternative preparation involves the thionation of 2-ethyl-4-cyanopyridine using sodium sulfide and elemental sulfur in aqueous media:

| Step | Reaction Description | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Alkylation of 4-cyanopyridine | Reaction with n-propionic acid or butyric acid | 2-Ethyl-4-cyanopyridine | - |

| 2 | Thionation of cyano group | Na2S and S in water at 25–30°C, pH adjusted to 8.5–9.0 | 2-Ethylthio-4-pyridinecarbothioamide | High purity, yellow powder |

This method is advantageous for its mild conditions and relatively straightforward procedure. It also allows for the synthesis of related carbothioamide derivatives by varying the alkyl substituents.

Other Synthetic Approaches

- Use of acid chlorides and alkylamines to form amide derivatives on pyridine cores, followed by thionation steps.

- Cyclization reactions involving thioamide precursors under acidic conditions (e.g., methanesulfonic acid and silica gel heating) to form heterocyclic systems with carbothioamide functionalities.

- The thionation step using Na2S and elemental sulfur is critical for converting nitrile or amide groups to carbothioamide with high selectivity and yield.

- Impurities such as alkylated cyanopyridines and hydrolysis products can form during synthesis; their identification and control are essential for pharmaceutical-grade material.

- Spectroscopic characterization (IR, 1H-NMR, 13C-NMR) confirms the presence of characteristic thioamide bands and pyridine ring signals, ensuring structural integrity.

- Melting points and purity data (e.g., melting point ~166°C for ethionamide) are consistent across different preparation methods, validating the synthetic routes.

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical multi-step synthesis | Methyl ethyl ketone, diethyl oxalate, cyanacetamide | Sodium ethoxide, HCl, PCl5, H2/Pd, H2S | Reflux, catalytic hydrogenation, thionation | Well-established, scalable | Multi-step, time-consuming |

| Thionation of 2-ethyl-4-cyanopyridine | 4-Cyanopyridine derivatives | Na2S, elemental sulfur, aqueous medium | Mild temperature, pH control | Mild conditions, high purity | Requires precursor synthesis |

| Gewald reaction (adapted) | Ketones/aldehydes, ethyl 2-cyanoacetate, sulfur | Diethylamine, reflux | Efficient core formation | Versatile for heterocycles | Indirect for target compound |

| Acid chloride/alkylamine condensation | Pyridine cores, acid chlorides | DMAP, Et3N | Room temperature to reflux | Functional group variation | Requires multiple steps |

The preparation of 2-Ethylthio-4-pyridinecarbothioamide is primarily achieved through classical multi-step organic synthesis involving condensation, chlorination, hydrogenation, and thionation reactions. Alternative methods such as direct thionation of 2-ethyl-4-cyanopyridine offer milder and more straightforward routes. Analytical characterization and impurity profiling are integral to ensuring the quality of the final product, especially for pharmaceutical applications. The choice of method depends on the scale, available starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylthio-4-pyridinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 2-Ethylthio-4-pyridinecarbothioamide exhibits significant biological activities, including:

- Antimicrobial Properties : It has shown efficacy against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis and other bacteria. Studies highlight its potential as an antimycobacterial agent, outperforming traditional drugs like isoniazid in some cases .

- Anticancer Activity : Molecular docking studies suggest that this compound may inhibit certain enzymes involved in cancer progression. Its interaction with specific biological macromolecules indicates potential therapeutic applications against cancer.

- Antifungal Effects : Similar compounds have demonstrated antifungal properties, indicating that 2-Ethylthio-4-pyridinecarbothioamide may also possess this activity .

Case Studies

Several studies have explored the applications of 2-Ethylthio-4-pyridinecarbothioamide:

- Antimycobacterial Evaluation :

-

Cytotoxicity Assays :

- In vitro tests demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies.

-

Enzyme Inhibition Studies :

- Research highlighted its potential as an inhibitor of enzymes like acetylcholinesterase, relevant to neurodegenerative diseases. This opens avenues for exploring its use in treating conditions such as Alzheimer's disease.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Pyridinecarbothioamide | Pyridine ring with carbothioamide | Primarily studied for anti-cancer properties |

| 2-Methylthio-4-pyridinecarbothioamide | Methylthio instead of ethylthio | Different solubility and reactivity profiles |

| 3-Ethylthio-5-pyridinecarbothioamide | Ethylthio at a different position | Alters biological activity due to positional effects |

This table illustrates how structural variations influence the biological activities of related compounds, highlighting the distinctiveness of 2-Ethylthio-4-pyridinecarbothioamide.

Mechanism of Action

The mechanism of action of 2-Ethylthio-4-pyridinecarbothioamide involves its conversion to an active form within the bacterial cell. This active form inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. The inhibition of mycolic acid synthesis leads to the disruption of the cell wall and ultimately the death of the bacterial cell . The molecular targets include enzymes involved in the fatty acid synthesis pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Prothionamide (2-propylpyridine-4-carbothioamide):

- Differs by having a propyl group instead of ethyl at position 2.

- Used as a second-line antitubercular agent, similar to Ethionamide, but with altered pharmacokinetics due to the longer alkyl chain.

Isoniazid (isonicotinic acid hydrazide):

- Shares a pyridine core but replaces the thioamide group with a hydrazide moiety.

- A first-line tuberculosis drug with a distinct mechanism of action (inhibition of mycolic acid synthesis).

Thioacetazone (4-acetamidobenzaldehyde thiosemicarbazone):

- A thioamide derivative but lacks the pyridine ring. Historically used for tuberculosis but associated with severe adverse effects.

Key Comparative Metrics

Pharmacological and Chemical Differences

- Toxicity Profile : Ethionamide and Prothionamide share hepatotoxic risks due to thioamide groups, whereas Isoniazid’s toxicity is linked to hydrazine metabolites.

- Research Applications: Unlike Isoniazid (a therapeutic agent), Ethionamide is restricted to non-clinical research as per safety guidelines .

Limitations of Provided Evidence

The available sources focus exclusively on Ethionamide’s composition, safety, and handling. No direct comparisons with analogues are included. For comprehensive structure-activity relationship (SAR) analyses or clinical efficacy data, additional literature review is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.